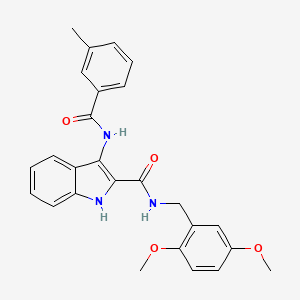
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, also known as DMBA-AM-1, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in the field of drug discovery. This compound is a derivative of the naturally occurring indole alkaloid, which has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The precise mechanism of action of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully elucidate the mechanism of action of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide can induce a range of biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to inhibit cell growth and induce apoptosis. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to inhibit the migration and invasion of cancer cells, which could help prevent the spread of cancer. Inflammatory cells have also been found to be affected by N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide, with studies showing that it can inhibit the production of pro-inflammatory cytokines. Further research is needed to fully understand the biochemical and physiological effects of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
实验室实验的优点和局限性
One advantage of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is its potent antitumor activity, which makes it a promising candidate for drug discovery research. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to exhibit anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. However, one limitation of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is its potential toxicity, which could limit its use in clinical applications. Further research is needed to fully understand the toxicity profile of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide.
未来方向
There are several future directions for research involving N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide. One area of interest is in the development of new cancer treatments. Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits potent antitumor activity, and further research is needed to fully understand its mechanism of action and potential clinical applications. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections. Further research is needed to fully understand the potential applications of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide in these areas.
合成方法
The synthesis of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves a multi-step process that begins with the reaction of 3-methylbenzamide with 2,5-dimethoxybenzyl bromide to form an intermediate compound. This intermediate is then reacted with indole-2-carboxylic acid to yield the final product, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess a range of biological activities, making it a promising candidate for drug discovery research. One of the primary applications of N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide is in the development of new cancer treatments. Studies have shown that N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide exhibits potent antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide has been found to possess anti-inflammatory and antimicrobial properties, which could make it useful in the development of new treatments for inflammatory diseases and infections.
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-7-6-8-17(13-16)25(30)29-23-20-9-4-5-10-21(20)28-24(23)26(31)27-15-18-14-19(32-2)11-12-22(18)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEGRYLGSKHIAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-3-(3-methylbenzamido)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2901679.png)

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine-4-carboxyli+](/img/structure/B2901684.png)
![methyl 5-((4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)methyl)furan-2-carboxylate](/img/structure/B2901686.png)
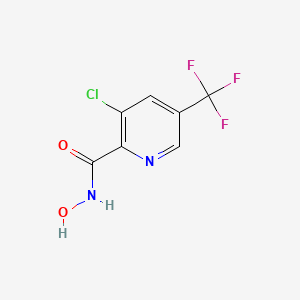
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetamide](/img/structure/B2901689.png)
![1-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2901691.png)
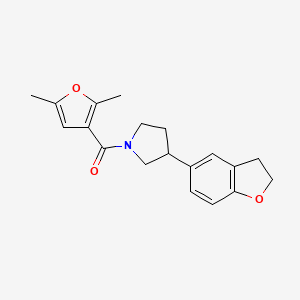
![N-(3-cyanophenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2901694.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2901695.png)
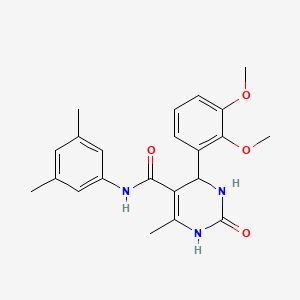
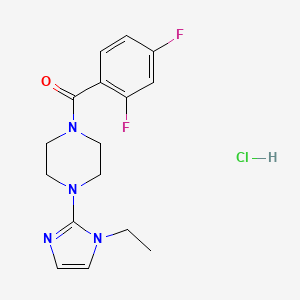

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2901702.png)